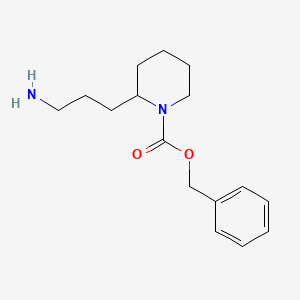

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

benzyl 2-(3-aminopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13,17H2 |

InChI Key |

KWHKHWJZBFDYKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CCCN)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic substitution:

- Use of 3-bromo- or 3-chloropropyl derivatives reacting with the nitrogen of the piperidine ring.

- The halogenated chain is introduced via SN2 reaction under controlled conditions.

Reductive amination:

- Condensation of aldehyde or ketone intermediates with ammonia or primary amines, followed by reduction.

Use of azide intermediates:

- Synthesis of azide derivatives (e.g., via azidation of halogenated intermediates ) followed by reduction to amines.

Final Deprotection and Purification

- If the amino group is protected as an azide, reduction (hydrogenation or Staudinger reaction) yields the free amine.

- The benzyl carbamate can be cleaved under hydrogenation conditions if free amine is desired, but often the protected form is maintained.

- Column chromatography on silica gel with suitable eluents (e.g., ethyl acetate/hexanes).

- Recrystallization from appropriate solvents for high purity.

Representative Data and Yields

Environmental and Cost Considerations

- Recent advances focus on minimizing organic solvents and waste.

- Use of catalytic hydrogenation and recyclable reagents enhances sustainability.

- Patent CN102442937A emphasizes process simplification, reducing organic solvents, and improving yields.

Summary of Key Reaction Parameters

| Parameter | Value | Source/Reference |

|---|---|---|

| Solvent | Acetonitrile, DMF | |

| Base | Potassium carbonate, sodium hydride | |

| Temperature | 0°C to reflux (80-120°C) | |

| Reaction Time | 4-24 hours |

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles like halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Substituent Position: The placement of functional groups (e.g., 2 vs. 4 on the piperidine ring) influences molecular conformation. For example, the 3-aminopropyl group at position 2 in the target compound may enhance steric accessibility for nucleophilic reactions compared to position 4 derivatives like benzyl 4-aminopiperidine-1-carboxylate .

- Functional Groups: The primary amine in the target compound enables covalent bonding or salt formation, making it useful in prodrug design. Aromatic substituents (e.g., indole in compound 70) introduce π-π stacking capabilities, critical for enzyme inhibition (e.g., MAGL/FAH targets in neurological disorders) .

Biological Activity

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO\ and a molecular weight of approximately 276.38 g/mol. The compound consists of a piperidine ring, a benzyl group, and an aminopropyl substituent, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Piperidine derivatives often exhibit effects on various receptors, including:

- Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety disorders.

- Dopamine Receptors : Interactions with dopaminergic systems may have implications for treating conditions like schizophrenia and Parkinson's disease.

Biological Activities

Research indicates that this compound may possess several pharmacological properties:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 3-aminopiperidine-1-carboxylate | CHNO | Lacks the propyl chain; different biological activity potential |

| Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate | CHNO | Different position of the amino propyl group may influence receptor binding |

| (S)-Benzyl 3-amino-pyrrolidine hydrochloride | CHClN\ | Contains a pyrrolidine ring; affects pharmacological properties |

This table highlights how structural variations can lead to significant differences in biological activity.

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into its potential applications:

- Antiproliferative Activity : Research on similar piperidine derivatives has demonstrated notable antiproliferative effects against various cancer cell lines, with IC values indicating effective concentrations for inhibiting cell growth .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of piperidine derivatives suggest that modifications in structure can enhance bioavailability and therapeutic efficacy .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of piperidine derivatives to target receptors, providing a framework for future experimental validation .

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including amine protection, coupling, and deprotection. A general approach adapted from related piperidine derivatives (e.g., ) includes:

Amine Protection : Use a benzyloxycarbonyl (Cbz) group to protect the piperidine nitrogen.

Alkylation : Introduce the 3-aminopropyl side chain via nucleophilic substitution or reductive amination.

Deprotection : Remove the Cbz group under catalytic hydrogenation or acidic conditions.

Key Considerations : Optimize solvent polarity and temperature to minimize side reactions. Monitor intermediates via TLC or HPLC .

Q. How should researchers handle safety concerns given limited toxicological data?

Methodological Answer: While Safety Data Sheets (SDS) for similar compounds report "no known hazards" ( ), conflicting data exists ( ). Recommended precautions:

- PPE : Nitrile gloves, chemical-resistant lab coats, and goggles ().

- Ventilation : Use fume hoods to avoid vapor inhalation ().

- Waste Disposal : Treat as hazardous waste via licensed contractors ().

- Emergency Protocols : Flush eyes/skin with water for 15+ minutes ().

Contradiction Resolution : Conduct acute toxicity assays (e.g., LD50 in rodents) and in vitro cytotoxicity screens to fill data gaps .

Q. What analytical techniques are critical for structural validation?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR : Compare ¹H/¹³C spectra with literature (e.g., reports δ 7.40–7.30 ppm for aromatic protons).

- Mass Spectrometry : Confirm molecular weight (276.38 g/mol) via HRMS (e.g., : m/z 276.1594 [M+H]⁺).

- X-ray Crystallography : Resolve stereochemistry (if crystalline; see for analogous structures).

Data Interpretation Tip : Use software like MestReNova or Gaussian for spectral simulation to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

Methodological Answer: Contradictions in spectral peaks (e.g., NMR shifts) may arise from solvent effects or impurities. Strategies:

Repetition : Acquire spectra in multiple solvents (CDCl₃, DMSO-d6).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations ().

Computational Validation : Compare experimental data with DFT-simulated spectra (e.g., Gaussian 09).

Example : ’s ¹H NMR (δ 1.36–1.26 ppm for piperidine protons) aligns with simulated data for analogous compounds .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer: To achieve >95% enantiomeric excess (ee):

- Chiral Catalysts : Use Jacobsen’s catalyst or BINOL-derived ligands for stereoselective alkylation ().

- Reaction Conditions : Lower temperatures (−20°C) slow racemization ().

- Analytical Methods : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy ().

Case Study : achieved 94% yield and high ee via optimized flow chemistry conditions .

Q. How can researchers investigate structure-activity relationships (SAR) for therapeutic potential?

Methodological Answer:

Analog Synthesis : Modify the aminopropyl chain or benzyl group ().

In Vitro Assays : Test binding affinity to targets (e.g., GPCRs, kinases) via fluorescence polarization.

Computational Docking : Use AutoDock Vina to predict binding modes ().

| Derivative | Modification | Biological Activity |

|---|---|---|

| Fluorinated analog () | F-substitution at C3 | Enhanced receptor selectivity |

| Cyclopropyl variant () | Cyclopropane ring | Improved metabolic stability |

Future Directions : Combine SAR with pharmacokinetic studies (e.g., microsomal stability assays) .

Q. What methodologies address stability challenges under varying conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).

- Analytical Monitoring : Track decomposition via HPLC-MS ().

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage ().

Key Finding : Piperidine derivatives degrade via hydrolysis of the ester group; pH 7.4 buffers accelerate this process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.